
2-Ethyl-4-(4-methyl-1-piperazinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C13H21N3. It is a derivative of aniline, featuring a piperazine ring substituted with an ethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 2-ethyl aniline with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(4-methyl-1-piperazinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-Ethyl-4-(4-methyl-1-piperazinyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1-piperazinyl)aniline: Similar structure but lacks the ethyl group.
4-(4-methyl-1-piperazinyl)aniline: Similar structure but lacks the ethyl group and has different substitution patterns.
Uniqueness
2-Ethyl-4-(4-methyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-ethyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H21N3/c1-3-11-10-12(4-5-13(11)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 |
InChI Key |
ZYUWORNQVOVYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCN(CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.